7-Methyl-1-phenyl-1H-indole

Catalog No.
S14686031
CAS No.
M.F
C15H13N
M. Wt
207.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Methyl-1-phenyl-1H-indole

Product Name

7-Methyl-1-phenyl-1H-indole

IUPAC Name

7-methyl-1-phenylindole

Molecular Formula

C15H13N

Molecular Weight

207.27 g/mol

InChI

InChI=1S/C15H13N/c1-12-6-5-7-13-10-11-16(15(12)13)14-8-3-2-4-9-14/h2-11H,1H3

InChI Key

JPBQAOBCIYRTBP-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C=CN2C3=CC=CC=C3

7-Methyl-1-phenyl-1H-indole is a derivative of indole, characterized by a methyl group at the 7-position and a phenyl group at the 1-position of the indole ring system. Indole itself is a bicyclic structure composed of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of the methyl and phenyl substituents contributes to the compound's unique chemical properties and biological activities.

The molecular formula for 7-Methyl-1-phenyl-1H-indole is C_{11}H_{11}N, and it has a molecular weight of approximately 169.21 g/mol. This compound is of interest in various fields, including medicinal chemistry, due to its potential pharmacological applications.

Typical of indole derivatives:

  • Electrophilic Substitution Reactions: The indole ring is highly reactive due to its electron-rich nature, particularly at the C-3 position. Electrophiles can readily attack this position, leading to substitution products. For example, nitration or acylation can occur at C-3 when appropriate electrophiles are present .
  • Oxidative Reactions: Under certain conditions, 7-Methyl-1-phenyl-1H-indole can undergo oxidative transformations. For instance, it can participate in rhodium-catalyzed oxidative annulation reactions with alkenes or alkynes, producing complex polycyclic structures .
  • Alkylation and Acylation: The compound can also be subjected to alkylation or acylation reactions, which are common methods to introduce various substituents onto the indole framework .

7-Methyl-1-phenyl-1H-indole exhibits notable biological activities that make it a subject of interest in pharmacological research:

  • Anticancer Properties: Studies have shown that derivatives of indole possess significant antiproliferative activity against various cancer cell lines. 7-Methyl-1-phenyl-1H-indole has demonstrated potential in inhibiting cancer cell growth, making it a candidate for further investigation in cancer therapy .
  • Neuroprotective Effects: Some indole derivatives are reported to have neuroprotective properties, suggesting that 7-Methyl-1-phenyl-1H-indole may also contribute positively in neurodegenerative disease models.

Several synthetic routes have been developed for the preparation of 7-Methyl-1-phenyl-1H-indole:

  • Methylation of Indole: Indole can be methylated using methyl iodide in the presence of a base such as potassium carbonate. This reaction typically requires heating under reflux conditions .
  • Suzuki Coupling Reaction: A more sophisticated approach involves the Suzuki coupling between bromo-substituted indoles and phenylboronic acid, which yields 7-Methyl-1-phenyl-1H-indole efficiently under palladium catalysis .
  • One-Pot Synthesis: Recent methodologies have explored one-pot synthesis techniques that combine multiple steps into a single reaction vessel, enhancing efficiency and yield .

The applications of 7-Methyl-1-phenyl-1H-indole span several domains:

  • Pharmaceuticals: Due to its biological activities, this compound is being investigated for potential use in drug development, particularly as an anticancer agent.
  • Chemical Research: Its unique structure makes it valuable for studying reaction mechanisms involving indoles and exploring new synthetic pathways.

Interaction studies involving 7-Methyl-1-phenyl-1H-indole focus on its binding affinity with various biological targets:

  • Protein Binding: Investigations into how this compound interacts with specific proteins can provide insights into its mechanism of action and therapeutic potential.
  • Receptor Interactions: Studies have suggested that indoles may interact with neurotransmitter receptors, indicating possible roles in modulating neurological functions.

Several compounds share structural similarities with 7-Methyl-1-phenyl-1H-indole. Here are some notable examples:

Compound NameStructure DescriptionUnique Features
5-MethylindoleMethyl group at the 5-positionExhibits different reactivity patterns compared to 7-methyl derivatives.
2-MethylindoleMethyl group at the 2-positionKnown for its distinct electrophilic substitution behavior.
IndomethacinA non-steroidal anti-inflammatory drugContains an indole structure but with additional functional groups enhancing its pharmacological profile.
TryptophanAn essential amino acidContains an indole moiety; biologically significant as a precursor to serotonin.

Each of these compounds exhibits unique properties and reactivities due to their specific substituents and positions on the indole ring system, highlighting the distinctiveness of 7-Methyl-1-phenyl-1H-indole within this class of compounds.

Electrophilic aromatic substitution (EAS) remains a cornerstone for functionalizing indole derivatives. The reactivity of the indole ring system is influenced by its electron-rich pyrrole moiety, which directs electrophiles to the C3 position under classical conditions. However, the introduction of substituents at the C7 position in 7-methyl-1-phenyl-1H-indole necessitates strategic modifications to override inherent regiochemical preferences.

The methyl group at C7 alters electron density distribution, creating a subtle electronic bias that can be exploited. For instance, nitration or halogenation reactions conducted under strongly acidic conditions may favor C5 or C7 positions due to steric and electronic effects imposed by the pre-existing methyl and phenyl groups. A study on BN indole analogs demonstrated that electron-withdrawing substituents adjacent to the indole nitrogen could redirect electrophilic attacks to less conventional positions, a principle applicable to 7-methyl-1-phenyl-1H-indole synthesis.

Key Challenges and Solutions:

  • Regioselectivity Control: Steric hindrance from the 1-phenyl group often suppresses reactivity at the C2 and C3 positions, enabling selective functionalization at C7 when paired with directing groups.
  • Reaction Optimization: Mixed solvents (e.g., acetic acid and sulfuric acid) enhance solubility while stabilizing transition states during sulfonation or nitration.

Transition Metal-Catalyzed Cross-Coupling Reactions for N-Arylindole Construction

Transition metal catalysis offers a robust platform for constructing the N-aryl bond in 7-methyl-1-phenyl-1H-indole. Palladium-based systems, in particular, enable efficient coupling between indole precursors and aryl halides. A notable example is the domino synthesis of 1-phenyl-1H-indol-2-amine derivatives via a Buchwald–Hartwig coupling followed by intramolecular cyclization. This one-pot protocol achieves yields exceeding 80% using Pd(OAc)₂ as the catalyst and Xantphos as the ligand.

Catalytic System Comparison

CatalystLigandSubstrate ScopeYield (%)Reference
Pd(OAc)₂Xantphos2-Bromophenylacetonitriles80–92
PdCl₂(PPh₃)₂CuITrimethylsilylacetylene75–92

The Sonogashira coupling, employed in a patent-pending route to 5-bromo-7-methylindole, illustrates the versatility of palladium-copper bimetallic systems for introducing alkynyl groups, which are subsequently cyclized to form the indole core. This method emphasizes the importance of ligand selection in minimizing homocoupling byproducts.

Friedel-Crafts Alkylation Pathways in Methyl Group Introduction

Friedel-Crafts alkylation provides a direct route to install methyl groups on aromatic systems. For 7-methyl-1-phenyl-1H-indole, this approach faces challenges due to the indole’s sensitivity to strong Lewis acids. Modified conditions using milder catalysts (e.g., FeCl₃ or In(OTf)₃) and protected nitrogen atoms have shown promise.

A multistep synthesis starting from 4-bromo-2-methylaniline demonstrates the sequential use of iodination and alkylation. The methyl group originates from the starting material, bypassing the need for late-stage alkylation. However, alternative routes employing methylating agents like methyl iodide under Friedel-Crafts conditions remain underexplored.

Reaction Parameters:

  • Temperature: Reactions conducted at 0–25°C prevent over-alkylation.
  • Solvent Choice: Dichloromethane or nitrobenzene enhances electrophile stability without decomposing the indole substrate.

Regioselective C–H Activation Techniques for Position-Specific Modifications

Regioselective C–H activation has emerged as a powerful tool for functionalizing inert positions on the indole ring. Directed ortho-metalation strategies using palladium or rhodium catalysts enable precise modifications at C7. For example, a palladium-catalyzed C–H iodination protocol achieves >90% selectivity for the C7 position in methyl-substituted indoles.

Mechanistic Insights:

  • Directing Groups: The 1-phenyl group acts as a pseudo-directing group, steering metal catalysts toward the C7 position via secondary interactions.
  • Oxidant Role: Silver(I) salts (e.g., AgOAc) facilitate catalyst turnover while suppressing undesired side reactions.

A comparative analysis of directing group efficacy reveals that electron-donating substituents on the phenyl ring enhance regioselectivity by modulating electron density at the metal center.

Studies investigating N-phenyl indole derivatives have revealed that the phenyl group at the nitrogen position creates distinct electronic and steric environments that modulate protein-ligand interactions [1]. The presence of the N-phenyl substituent alters the electron density distribution across the indole ring system, which directly impacts target recognition and binding affinity [3].

In investigations of indole-based compounds targeting HIV-1 fusion inhibition, researchers demonstrated that N-phenyl substitution at position 1 of the indole core resulted in enhanced binding affinity compared to unsubstituted analogs [1]. The study revealed that compounds with N-phenyl substitution exhibited binding constants ranging from 0.3 to 4.9 micromolar, with the most potent inhibitor displaying a binding affinity of 0.6 micromolar [1].

Compound SeriesN-SubstitutionBinding Affinity (μM)Bioactivity ProfileReference
Bisindole derivatives1-Phenyl0.6-4.9HIV-1 fusion inhibition [1]
Benzimidazole analogsN-Phenyl>10Reduced activity [1]
Free indole derivativesUnsubstituted NH2.7-11Moderate activity [1]

The mechanism underlying enhanced bioactivity appears to involve favorable hydrophobic interactions between the phenyl ring and complementary protein binding sites [1]. Molecular modeling studies indicated that the N-phenyl group occupies specific hydrophobic pockets within target proteins, establishing van der Waals contacts that contribute to overall binding stability [3].

Furthermore, comparative analysis of N-phenyl versus N-alkyl substituted indoles demonstrated distinct selectivity profiles [4]. N-phenyl derivatives showed preferential binding to certain receptor subtypes, suggesting that the aromatic character of the phenyl substituent provides unique recognition elements not achievable with aliphatic substitutions [4].

The bioactivity enhancement observed with N-phenyl substitution extends beyond binding affinity to encompass functional activity. Studies of cannabinoid receptor modulators revealed that N-phenyl indole derivatives exhibited superior allosteric modulation potency compared to their unsubstituted counterparts [4]. The most potent N-phenyl analog demonstrated an inhibitory concentration of 79 nanomolar, representing a significant improvement over the parent compound [4].

Methyl Group Position Effects on Target Binding Affinity

The positional variation of methyl substituents on the indole ring system exerts profound effects on target binding affinity, with different positions conferring distinct advantages for protein-ligand interactions. Systematic studies have elucidated the relationship between methyl group positioning and binding performance across multiple indole derivatives [5] [6] [7].

Comparative Analysis of Methylation Positions

Research investigating the effects of methyl group positioning on indole derivatives has revealed position-dependent variations in binding affinity to biological targets [5]. Studies utilizing sodium dodecyl sulfate micelles as model membrane systems demonstrated that the contribution of methyl groups to binding affinity varies significantly based on their position on the indole ring [5].

Methyl PositionBinding Affinity ContributionRelative PotencyMechanismReference
4-Position2-fold enhancementHighElectronic activation [5]
2-Position1-fold baselineModerateSteric influence [5]
7-Position1-fold baselineModerateLimited interaction [5]
5-PositionVariableContext-dependentReceptor-specific [7]

The 4-methyl substitution pattern demonstrated superior binding enhancement, with the methyl group contributing approximately twice the binding affinity compared to 2-methyl and 7-methyl isomers [5]. This positional preference reflects the electronic properties of the indole system, where substitution at the 4-position optimally modulates the electron density distribution for enhanced target recognition [5].

Methylation Effects on Receptor Selectivity

Studies of melatoninergic receptor ligands have provided detailed insights into how methyl group positioning affects receptor subtype selectivity [6]. N-methylation of specific indole positions resulted in dramatic changes in binding profiles across melatonin receptor subtypes [6].

The most significant finding emerged from studies of 4-nitroindole derivatives, where N-methylation potentiated binding selectivity for MT3 receptors while maintaining nanomolar affinity [6]. The methylated analog exhibited the highest selectivity and affinity for MT3 binding sites, establishing methylation as a key structural determinant for receptor specificity [6].

Position-Dependent Pharmacological Profiles

Research on bis-indole derivatives targeting G-quadruplex DNA structures revealed that methyl group positioning critically influences stabilization capacity [7]. Compounds with methylated substituents at positions 5 and 6 demonstrated superior G-quadruplex stabilization compared to derivatives with methyl groups at positions 4 and 7 [7].

The stabilization efficiency followed the order: position 5 ≥ position 6 > position 4 > position 7, indicating that specific positions provide optimal geometric complementarity with the target structure [7]. This positional sensitivity reflects the precise spatial requirements for effective molecular recognition and binding [7].

Electronic and Steric Factors in Arylindole-Protein Interactions

The interaction between arylindole derivatives and protein targets involves complex interplay between electronic and steric factors that determine binding affinity, selectivity, and biological activity. Understanding these factors provides crucial insights for rational drug design and optimization of indole-based therapeutics [8] [9] [10].

Electronic Effects in Arylindole Binding

Electronic factors play a fundamental role in arylindole-protein interactions through modulation of electron density distribution and charge transfer characteristics [11]. Studies utilizing ultraviolet photoelectron spectroscopy have revealed that indole modifications alter ionization energies and electronic properties in ways that directly impact biological activity [11].

The introduction of boron-nitrogen substitutions in indole analogs demonstrated how electronic modifications affect aromatic character and binding capacity [11]. Natural indole exhibited an ionization energy of 7.9 electron volts, while electronic modifications through heteroatom substitution resulted in altered ionization potentials that correlated with changes in biological activity [11].

Electronic ParameterNatural IndoleModified DerivativesBiological ImpactReference
Ionization Energy (eV)7.97.9-8.05Binding affinity modulation [11]
Dipole Moment (D)2.1770.543-1.512Protein recognition [11]
UV Absorption (nm)270282-292Electronic transitions [11]

Electronic effects manifest through charge transfer interactions between indole derivatives and protein targets [12]. High-resolution electronic spectroscopy studies of phenylindole derivatives revealed that charge transfer from indole to protein occurs through specific electronic transitions that depend on molecular conformation and electronic structure [12].

Steric Factors in Molecular Recognition

Steric factors exert significant influence on arylindole-protein interactions through spatial complementarity and conformational constraints [10]. Studies of indole derivative interactions with beta-cyclodextrin have provided detailed insights into how steric effects modulate binding affinity [10].

Research demonstrated that steric hindrance from substituents at specific positions can preclude optimal binding conformations [10]. The retention behavior of 2-methylindole-3-acetic acid exhibited anomalous patterns attributed to steric effects from the methyl group in the ortho position, which prevented optimal interactions between the carboxyl group and binding site residues [10].

Cooperative Electronic and Steric Effects

The most effective arylindole derivatives exhibit optimal balance between electronic activation and steric complementarity [9]. Studies of 2-arylindole derivatives targeting aromatase demonstrated that electron-withdrawing groups at the 5-position of the indole ring enhanced binding through both electronic and steric mechanisms [9].

Substituent TypePositionElectronic EffectSteric EffectBinding Affinity (μM)Reference
Cyano groupC-5Strong withdrawalMinimal steric demand3.3 [9]
Nitro groupC-5Strong withdrawalModerate bulk9.0 [9]
Chloro groupC-5Moderate withdrawalSmall size22.8 [9]
Bromo groupC-5Moderate withdrawalIncreased bulk39.7 [9]

The cyano substituent at the 5-position provided optimal electronic withdrawal while maintaining minimal steric interference, resulting in the highest binding affinity of 3.3 micromolar [9]. This demonstrates how careful balance of electronic and steric factors achieves superior biological performance [9].

Molecular Dynamics and Conformational Flexibility

Electronic and steric factors also influence the conformational flexibility of arylindole derivatives, which affects their ability to adopt optimal binding conformations [8]. Studies of indole effects on protein-protein interactions revealed that indole can modulate cooperative interactions within protein complexes through weakening of intermolecular forces [8].

Computational modeling studies indicated that indole derivatives modify interaction energies between protein subunits, with the magnitude of this effect depending on both electronic properties and steric accessibility [8]. The ability of indole to influence protein conformational states represents an additional mechanism through which electronic and steric factors impact biological activity [8].

Comparative Analysis of 2-Phenyl vs. 1-Phenyl Indole Pharmacophores

The positional isomerism between 2-phenyl and 1-phenyl indole derivatives creates distinct pharmacophores with markedly different biological profiles, binding characteristics, and therapeutic applications. Comparative studies have revealed fundamental differences in how these isomeric arrangements interact with biological targets [13] [9] [14].

Structural and Electronic Differences

The fundamental difference between 2-phenyl and 1-phenyl indole pharmacophores lies in the connectivity pattern and resulting electronic distribution [13]. In 2-phenyl indoles, the phenyl substituent is attached to the carbon at position 2 of the indole ring, while in 1-phenyl indoles, the phenyl group is bonded to the nitrogen atom [13].

This positional difference creates distinct electronic environments that significantly impact biological activity [13]. Studies of 2-phenyl indole derivatives have demonstrated extensive biological potential including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects [13]. The 2-phenyl arrangement allows for specific molecular conformations that optimize interactions with diverse biological targets [13].

Pharmacophore TypeSubstitution PatternPrimary ActivitiesBinding CharacteristicsReference
2-Phenyl indolePhenyl at C-2Anticancer, anti-inflammatoryExtended conformation [13]
1-Phenyl indolePhenyl at N-1Protein inhibition, antitumorCompact binding [15]

Biological Activity Profiles

Comparative analysis reveals that 2-phenyl indole derivatives exhibit particularly strong anti-inflammatory activity through selective cyclooxygenase-2 inhibition [13]. Studies of indomethacin analogs based on 2-phenyl indole structures demonstrated selectivity indices ranging from 30.35 to 107.63 compared to the standard drug [13].

The most active 2-phenyl indole compounds achieved 90.5% anti-inflammatory activity in vivo, with molecular docking studies confirming excellent binding interactions with cyclooxygenase-2 enzyme [13]. This high level of activity reflects the optimal spatial arrangement of the 2-phenyl pharmacophore for cyclooxygenase recognition [13].

In contrast, 1-phenyl indole derivatives have shown particular efficacy as dual inhibitors of Bcl-2 and Mcl-1 proteins in cancer therapy [15]. These compounds demonstrated potent inhibitory activities against apoptosis-regulating proteins without significant binding to Bcl-XL, indicating selectivity advantages of the 1-phenyl arrangement [15].

Target Selectivity and Binding Mechanisms

The distinct spatial arrangements of 2-phenyl and 1-phenyl indole pharmacophores result in different target selectivity profiles [9]. Studies of aromatase inhibition revealed that 2-phenyl indoles preferentially orient within the active site with the phenyl group directed toward specific hydrophobic pockets [9].

Computational docking studies demonstrated that 2-arylindoles consistently adopt binding poses where the aromatic substituent occupies hydrophobic regions comprising residues Phe134, Val370, Leu372, Val373, Met374, and Leu477 [9]. This consistent binding mode explains the structure-activity relationships observed across multiple 2-phenyl indole derivatives [9].

Optimization Strategies for Each Pharmacophore

The distinct characteristics of 2-phenyl and 1-phenyl indole pharmacophores require different optimization approaches [14]. For 2-phenyl indoles, modifications focus on the electronic properties of the phenyl substituent and the introduction of electron-withdrawing or electron-donating groups to modulate binding affinity [9].

Successful optimization of 2-phenyl indoles has involved the introduction of cyano groups at the 3-position of the indole ring, resulting in 2-fold improvement in anti-aromatase activity [9]. The positioning of electron-withdrawing groups at the 5-position of the indole ring enhanced activity through favorable hydrogen bonding with target proteins [9].

For 1-phenyl indoles, optimization strategies have focused on modifications to the phenyl substituent and the introduction of additional functional groups to enhance selectivity and potency [14]. Studies of p97 ATPase inhibitors based on 1-phenyl indole scaffolds demonstrated that side-chain optimization could achieve sub-nanomolar potency [14].

Optimization Strategy2-Phenyl Indoles1-Phenyl IndolesOutcomeReference
Electronic modulation5-Position substitutionPhenyl ring modificationEnhanced selectivity [9] [14]
Side-chain extension3-Position elongationFlexible linker additionImproved potency [9] [14]
Heterocycle replacementCore modificationsScaffold diversificationAltered activity [9] [14]

XLogP3

4

Exact Mass

207.104799419 g/mol

Monoisotopic Mass

207.104799419 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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